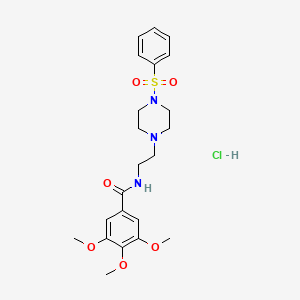

3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Enzyme Interaction Studies

- The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative pathways catalyzed by enzymes like CYP2D6, CYP2C9, and CYP3A4/5, providing insights into drug metabolism and potential interactions (Hvenegaard et al., 2012) Hvenegaard et al., 2012.

Chemical Synthesis and Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, revealing the importance of substituent positioning for enhanced activity, suggesting potential therapeutic applications in diseases such as Alzheimer's (Sugimoto et al., 1990) Sugimoto et al., 1990.

Benzamide derivatives acting as serotonin 4 receptor agonists have been studied for their effects on gastrointestinal motility, indicating potential use as prokinetic agents with reduced side effects (Sonda et al., 2004) Sonda et al., 2004.

Material Science and Membrane Technology

- Novel amine monomers have been utilized to fabricate high-performance nanofiltration membranes, demonstrating the application of chemical synthesis in improving water treatment technologies (Li et al., 2020) Li et al., 2020.

Antipsychotic and Anti-inflammatory Agents

- Substituted benzamides have been explored for their potential as atypical antipsychotic agents, highlighting the role of chemical modifications in enhancing drug efficacy and reducing side effects (Norman et al., 1996) Norman et al., 1996.

Antimalarial and Anti-COVID-19 Research

- Sulfonamide derivatives have been investigated for their antimalarial activity and potential application in COVID-19 drug discovery, emphasizing the importance of structural diversity in drug design (Fahim & Ismael, 2021) Fahim & Ismael, 2021.

Mechanism of Action

Target of Action

The primary targets of this compound are numerous and diverse, reflecting its broad bioactivity. The compound has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For example, it fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . It also inhibits Taq polymerase and telomerase, triggers caspase activation by a possible oxidative mechanism, down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein, and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its diverse targets. For instance, by inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects , and has also shown promising anti-fungal, anti-bacterial, and antiviral properties . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It has also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Action Environment

It is stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature

properties

IUPAC Name |

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-29-19-15-17(16-20(30-2)21(19)31-3)22(26)23-9-10-24-11-13-25(14-12-24)32(27,28)18-7-5-4-6-8-18;/h4-8,15-16H,9-14H2,1-3H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFFVARNPOELQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)